胡椒碱

描述

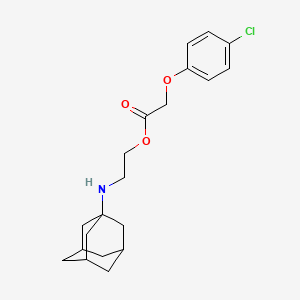

Piperine is an alkaloid responsible for the pungency of black pepper (Piper nigrum) and long pepper (Piper longum). It was first isolated in 1820 by the Danish chemist Hans Christian Ørsted. Piperine is a yellow crystalline solid with a melting point of 128-130°C and a molecular weight of 285.33 g/mol . It is slightly soluble in water and forms monoclinic needles . Piperine has numerous pharmacological activities and health benefits, including anti-inflammatory, antioxidant, and bio-enhancing properties .

科学研究应用

Piperine has a wide range of applications in scientific research:

作用机制

Target of Action

Piperine, a piperidine alkaloid present in the fruits of Black pepper (Piper nigrum) and long pepper (Piper longum), has been found to interact with multiple targets. It regulates signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, breast cancer resistance protein, transient receptor potential vanilloid 1 proinflammatory cytokine, nuclear factor-κB, c-Fos, cAMP response element-binding protein, activation transcription factor-2, peroxisome proliferator-activated receptor-gamma, Human G-quadruplex DNA, Cyclooxygenase-2, Nitric oxide synthases-2, MicroRNA, and coronaviruses . It also targets signaling pathways involving tyrosine phosphorylation .

Mode of Action

Piperine interacts with its targets and modulates their activity. For instance, it has been found to suppress tumor cell metastasis in gastric cancer, repress cell proliferation and migration, and promote apoptosis in prostate cancer cells . It also inhibits the release of cytochrome-c, caspase-3, and caspase-9, thereby protecting against apoptosis . Furthermore, it modifies the rate of glucuronidation by lowering the endogenous UDP-glucuronic acid content and inhibiting the transferase activity .

Biochemical Pathways

Piperine affects multiple biochemical pathways. It regulates signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota . It also down-regulates pathways associated with IL-1 and nuclear factor- B (NF- B), activates the Nrf2/keap1 pathway, and inhibits TNF- -induced expressions of cell adhesion molecules such as ICAM-1, VCAM1, and E-selectin .

Pharmacokinetics

Piperine exhibits remarkable pharmacokinetic properties. It has been found to enhance the bioavailability of several drugs . This is achieved by altering gastrointestinal disorders and drug-metabolizing enzymes . The ADMET properties of piperine have been studied and found to have a positive impact on its suitability as a candidate for further development .

Result of Action

The molecular and cellular effects of piperine’s action are diverse. It has been found to increase cell membrane permeability and disrupt mitochondrial membrane potential . It also induces the accumulation of intracellular reactive oxygen species in C. albicans . Furthermore, it has been found to have antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .

Action Environment

The action of piperine can be influenced by environmental factors. For instance, it has been found that the activity of piperine increases with increasing substitution on the piperidine ring carbons, with ethyl substituted being more active than the methyl analogues . Furthermore, it has been found to reduce SOD, CAT, GPx, and GR, and increase hydrogen peroxide generation and lipid peroxidation in the epididymis, thus having a negative effect on the redox state and affecting fertility .

生化分析

Biochemical Properties

Piperine interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It exhibits numerous established health effects and beneficial therapeutic properties . Piperine is known to stimulate drug molecules’ activity across different routes by improving the drug’s bioavailability across the membrane, raising the drug’s effect across conformational interaction, and working as a drug receptor .

Cellular Effects

Piperine has remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties make it suitable for use in pathological conditions of the central nervous system, cardiovascular system, gastrointestinal tract dysfunctions, bone, and various other physiological activities like anti-asthmatic, anti-tumor, immunomodulatory, cytoprotective, and hepatoprotective .

Molecular Mechanism

Piperine exerts its effects at the molecular level through various mechanisms. It has been found to protect against apoptosis by blocking the release of cytochrome-c, caspase-3, and caspase-9 . It also reduces lipid peroxidation and stimulates glutathione levels, indicating its antioxidant effect .

Temporal Effects in Laboratory Settings

The effects of piperine have been observed over time in laboratory settings. It has been found that piperine can inhibit the growth of multidrug-resistant strains of P. aeruginosa and E. coli isolated from poultry, and enterohemorrhagic .

Dosage Effects in Animal Models

In animal models, the effects of piperine vary with different dosages. For instance, piperine (10 mg/kg B.W.) reduced hydroxydopamine-induced lipid peroxidation and stimulated glutathione levels in the striatum of rats .

Metabolic Pathways

Piperine is involved in various metabolic pathways. It is a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor . It interacts with enzymes such as lysine decarboxylase and copper amine oxidase during its biosynthesis .

Transport and Distribution

Piperine is transported and distributed within cells and tissues. It has been found to interact with membranes, influencing lipid peroxidation and glutathione transport .

Subcellular Localization

Current research is ongoing to elucidate this aspect of piperine’s biochemistry .

准备方法

Synthetic Routes and Reaction Conditions: Piperine can be synthesized by the action of piperonoyl chloride on piperidine . Another method involves the decarboxylation of L-lysine by lysine decarboxylase, yielding cadaverine, which undergoes oxidative deamination by copper amine oxidase to form 5-aminopentanal. This compound cyclizes into Δ1-piperidine Schiff base and is subsequently reduced to form piperidine .

Industrial Production Methods: Piperine is typically extracted from black pepper using organic solvents like dichloromethane . The extraction process can be optimized using techniques such as ultrasound-assisted extraction with natural deep eutectic solvents . The solvent-free residue from a concentrated alcoholic extract of black pepper can also be treated with potassium hydroxide to remove resin, followed by crystallization in alcohol .

化学反应分析

Types of Reactions: Piperine undergoes various chemical reactions, including hydrolysis, oxidation, and isomerization. It forms salts only with strong acids and can be hydrolyzed by alkali into piperidine and piperic acid .

Common Reagents and Conditions:

Hydrolysis: Alkali (e.g., potassium hydroxide)

Oxidation: Strong acids (e.g., hydrochloric acid)

Isomerization: Light, especially ultraviolet light

Major Products:

Hydrolysis: Piperidine and piperic acid

Isomerization: Chavicine, isochavicine, and isopiperine

相似化合物的比较

- Capsaicin

- Curcumin

- Chavicine

Piperine’s diverse applications and unique properties make it a compound of significant interest in various fields of research and industry.

属性

CAS 编号 |

7780-20-3 |

|---|---|

分子式 |

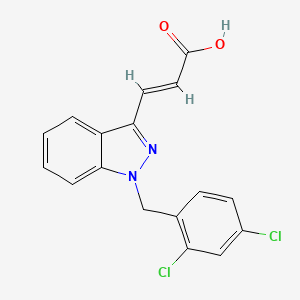

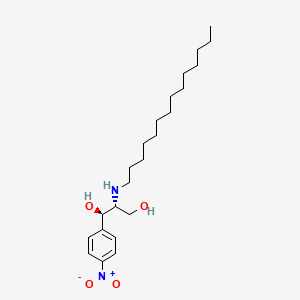

C17H19NO3 |

分子量 |

285.34 g/mol |

IUPAC 名称 |

(2Z,4E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one |

InChI |

InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3- |

InChI 键 |

MXXWOMGUGJBKIW-BPMFVRGZSA-N |

SMILES |

O=C(N1CCCCC1)/C=C/C=C/C2=CC(OCO3)=C3C=C2 |

手性 SMILES |

C1CCN(CC1)C(=O)/C=C\C=C\C2=CC3=C(C=C2)OCO3 |

规范 SMILES |

C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3 |

外观 |

Solid powder |

沸点 |

498.00 to 499.00 °C. @ 760.00 mm Hg |

熔点 |

129 °C |

Key on ui other cas no. |

7780-20-3 94-62-2 |

物理描述 |

Light yellow to yellow solid with a pungent odor; [Reference #1] Light yellow solid; [Sigma-Aldrich MSDS] Solid Virtually colourless white crystals; Aroma reminiscent of peppe |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

0.04 mg/mL at 18 °C Very slightly soluble in water; Soluble in ether, oils Soluble (in ethanol) |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

((1-5-(1,3)-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)piperidine (1-(5-(1,3)-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)piperidine 1-piperoylpiperidine piperine piperine, (E,E)-isomer piperine, (E,Z)-isomer piperine, (Z,E)-isomer piperine, (Z,Z)-isome |

蒸汽压力 |

0.00000013 [mmHg] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1665016.png)